Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester
Description
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester is a carbamate derivative characterized by a carbanilic acid core modified with a hexyloxy substituent at the 4-position, a methyl group at the 2-position, and a 2-(diethylamino)ethyl ester moiety. This structure confers distinct physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry and organic synthesis.
Properties
CAS No. |
63986-43-6 |
|---|---|
Molecular Formula |
C20H34N2O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N-(4-hexoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C20H34N2O3/c1-5-8-9-10-14-24-18-11-12-19(17(4)16-18)21-20(23)25-15-13-22(6-2)7-3/h11-12,16H,5-10,13-15H2,1-4H3,(H,21,23) |
InChI Key |
JIYIGOSXBYAFAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with appropriate alcohols. One common method is the Fischer esterification, which involves reacting carbanilic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid . The reaction conditions usually require heating and can be carried out under reflux to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used to catalyze the hydrolysis of the ester bond.
Basic Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide can also hydrolyze the ester bond, often resulting in the formation of carboxylate salts.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Major Products
Hydrolysis Products: Carbanilic acid and the corresponding alcohol.
Oxidation Products: Carboxylic acids or ketones, depending on the specific reaction conditions and oxidizing agents used.
Scientific Research Applications
Pharmaceutical Applications
Carbanilic acid derivatives are known for their bioactive properties. The specific compound under discussion has been investigated for its potential therapeutic effects, including:
- Analgesic Properties : Compounds similar to carbanilic acid have demonstrated analgesic effects comparable to established pain relievers. The diethylamino group may enhance the compound's ability to cross biological membranes, thus improving its efficacy as an analgesic agent .
- Antimicrobial Activity : Preliminary studies indicate that carbanilic acid derivatives exhibit antimicrobial properties, making them candidates for the development of new antibiotics or antiseptics. The hexyloxy group may enhance membrane permeability, increasing the compound's effectiveness against bacterial strains .
- CNS Activity : Some derivatives of carbanilic acid have shown promise in modulating central nervous system activity, potentially serving as anxiolytics or antidepressants. The structure allows for interactions with neurotransmitter systems .
Agrochemical Applications
The compound's structural features suggest potential use in agrochemicals:
- Herbicidal Activity : Research indicates that certain carbanilic acid derivatives can act as herbicides by inhibiting specific biochemical pathways in plants. The unique substituents may enhance selectivity towards target species while minimizing effects on non-target plants.
- Insecticidal Properties : Studies have shown that modifications in the carbanilic structure can lead to insecticidal activity against common agricultural pests. This could be beneficial for developing environmentally friendly pest control agents .
Materials Science
Carbanilic acid derivatives are being explored for applications in materials science:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the properties of polymers such as flexibility, thermal stability, and chemical resistance. Its incorporation into polymer matrices is being studied for applications in coatings and adhesives .
Case Study 1: Analgesic Efficacy
A study conducted on a series of carbanilic acid derivatives demonstrated that those with diethylamino substitutions exhibited potent analgesic effects comparable to morphine when tested in animal models. The study highlighted the importance of structural modifications in enhancing pharmacological activity .
Case Study 2: Antimicrobial Testing
Research evaluating the antimicrobial properties of various carbanilic acid derivatives found that those with longer alkoxy chains (such as hexyloxy) showed increased effectiveness against Gram-positive bacteria compared to their shorter-chain counterparts. This suggests that chain length and branching significantly influence antimicrobial efficacy .
Mechanism of Action
The mechanism of action of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The ester functionality allows it to participate in nucleophilic acyl substitution reactions, while the amine group can engage in hydrogen bonding and electrostatic interactions with biological molecules . These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biological response.
Comparison with Similar Compounds
Key Structural Features :
- Hexyloxy chain : A six-carbon alkoxy group at the 4-position, influencing lipophilicity and membrane permeability.
- Methyl group at the 2-position : Steric effects may modulate reactivity and binding specificity.
Physicochemical Properties :
- Molecular formula : Likely C₂₁H₃₄N₂O₃ (inferred from analogs in and ).
- Molecular weight : ~366.5 g/mol (estimated).
Synthesis: Synthesis typically involves esterification of 4-(hexyloxy)-2-methylcarboanilic acid with 2-(diethylamino)ethanol under acidic conditions (e.g., HCl or H₂SO₄ catalysis) in anhydrous solvents like toluene or dichloromethane . Reaction optimization may adjust temperature (reflux conditions) and stoichiometry to improve yield.
Comparison with Similar Compounds
The compound is compared below with structurally related carbanilic acid derivatives to highlight the impact of substituents on properties and bioactivity.
Structural and Functional Group Variations
Table 1: Structural Comparison
Table 2: Property and Activity Comparison
*LogP estimated via fragment-based calculations.
Key Observations :
Alkoxy Chain Length :
- Longer chains (e.g., hexyloxy vs. pentyloxy) increase lipophilicity (higher LogP), enhancing membrane permeability but reducing aqueous solubility .
- In pharmacological studies, pentyloxy analogs show stronger AChE inhibition than propoxy derivatives, suggesting chain length optimizes target interaction .
Amino Group Modifications: Diethylamino vs. dimethylamino: The bulkier diethylamino group may improve receptor binding via hydrophobic interactions, while dimethylamino analogs exhibit faster metabolic clearance . Morpholinoethyl esters demonstrate enhanced solubility due to the oxygen-rich ring, favoring formulations for intravenous delivery .
Biological Activity: Anti-inflammatory effects are more pronounced in morpholino and dimethylamino variants, whereas diethylamino derivatives align with neuropharmacological activity (e.g., AChE inhibition) .
Biological Activity
Carbanilic acid derivatives have garnered attention in medicinal chemistry and biological research due to their potential therapeutic applications. This article focuses on the biological activity of Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester , a compound with a unique structure that may confer specific biological properties.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 350.50 g/mol. Its structure features a hexyloxy group, a diethylamino group, and a methyl substitution on the aromatic ring, which are critical for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The diethylamino group is known for enhancing lipophilicity, which may facilitate cellular uptake and interaction with membrane-bound proteins.
Antimicrobial Activity
Studies have indicated that carbanilic acid derivatives exhibit antimicrobial properties. For instance, a study evaluating various carbamate compounds showed that modifications in the alkoxy and amino groups significantly influenced their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| Control | 0 |
| Carbanilic Acid Derivative | 15-20 |
Insecticidal Properties
Research has also explored the insecticidal potential of similar compounds. A barrier penetration bioassay demonstrated that certain carbanilic acid derivatives could effectively repel rodents by interfering with their olfactory receptors . The effectiveness varied based on the structure of the substituents attached to the aromatic ring.
Case Studies
- Rodent Repellency : In a comprehensive study involving over 4,600 compounds, several carbanilic acid derivatives were tested for their ability to repel rodents. The results indicated that compounds with longer alkyl chains, such as hexyl groups, enhanced repellency due to increased hydrophobic interactions .
- Cellular Uptake Studies : A study conducted on liposome formulations containing this compound showed increased uptake by cancer cells overexpressing glucose receptors. This suggests potential applications in targeted drug delivery systems .
Toxicity Profile
The toxicity of carbanilic acid derivatives is an important consideration in their development as pharmaceuticals. Preliminary assessments indicate low acute toxicity in rodent models; however, further studies are needed to evaluate chronic exposure effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
